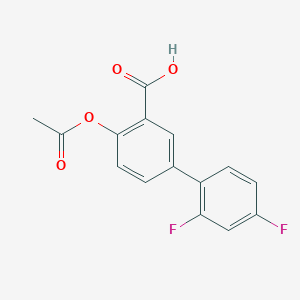
Agn-PC-0N4lmd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for Agn-PC-0N4lmd would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry may be employed to monitor the synthesis process and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Agn-PC-0N4lmd can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions would depend on the desired outcome and the nature of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound may include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical factors that influence the reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound would depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0N4lmd has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be investigated for its potential biological activities and therapeutic applications. In industry, this compound may be utilized in the development of new materials or as a component in various industrial processes .
Wirkmechanismus
The mechanism of action of Agn-PC-0N4lmd involves its interaction with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Agn-PC-0N4lmd include other chemical entities with comparable structures and properties. Examples of similar compounds may include various polycarbonate copolymers and other synthetic organic molecules .
Uniqueness: this compound is unique due to its specific molecular structure and properties, which distinguish it from other similar compounds
Eigenschaften
CAS-Nummer |
55543-97-0 |
|---|---|
Molekularformel |
C15H10F2O4 |
Molekulargewicht |
292.23 g/mol |
IUPAC-Name |
2-acetyloxy-5-(2,4-difluorophenyl)benzoic acid |
InChI |
InChI=1S/C15H10F2O4/c1-8(18)21-14-5-2-9(6-12(14)15(19)20)11-4-3-10(16)7-13(11)17/h2-7H,1H3,(H,19,20) |
InChI-Schlüssel |
LISFBZUVDUFOFV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
Synonyme |
acetyldiflunisal O-acetyldiflunisal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















